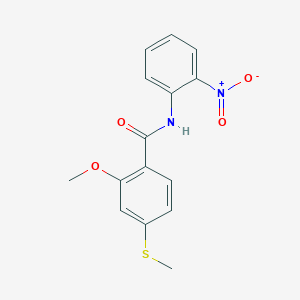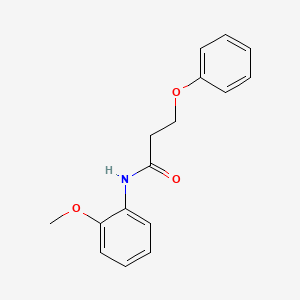![molecular formula C19H20N2O3 B4406038 3-[(4-phenyl-1-piperazinyl)carbonyl]phenyl acetate](/img/structure/B4406038.png)
3-[(4-phenyl-1-piperazinyl)carbonyl]phenyl acetate
描述
3-[(4-phenyl-1-piperazinyl)carbonyl]phenyl acetate, also known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various types of cancer and autoimmune diseases. This compound is known for its ability to target specific kinases, making it a potential candidate for targeted therapy.
作用机制
3-[(4-phenyl-1-piperazinyl)carbonyl]phenyl acetate works by inhibiting specific kinases, including Bruton's tyrosine kinase (BTK), interleukin-2-inducible T-cell kinase (ITK), and T-cell receptor-associated kinase (TAK). By targeting these kinases, this compound can disrupt signaling pathways that are critical for the survival and proliferation of cancer cells and immune cells.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis (programmed cell death) in cancer cells, as well as inhibit cell proliferation and migration. In autoimmune diseases, this compound has been shown to reduce inflammation and improve disease symptoms.
实验室实验的优点和局限性
One advantage of 3-[(4-phenyl-1-piperazinyl)carbonyl]phenyl acetate is its specificity for certain kinases, which makes it a potential candidate for targeted therapy. However, one limitation is that it may not be effective against all types of cancer or autoimmune diseases, and further research is needed to determine its efficacy in different contexts.
未来方向
There are several potential future directions for research on 3-[(4-phenyl-1-piperazinyl)carbonyl]phenyl acetate. One area of interest is the development of combination therapies that include this compound, as well as the identification of biomarkers that can predict response to treatment. In addition, further studies are needed to determine the optimal dosing and treatment duration for this compound in different disease contexts. Finally, research on the safety and tolerability of this compound in humans is needed to determine its potential for clinical use.
科学研究应用
3-[(4-phenyl-1-piperazinyl)carbonyl]phenyl acetate has been extensively studied in preclinical models, where it has shown potent activity against various types of cancer cells, including lymphoma, leukemia, and solid tumors. In addition, this compound has also been shown to have potential therapeutic benefits in autoimmune diseases such as lupus and rheumatoid arthritis.
属性
IUPAC Name |
[3-(4-phenylpiperazine-1-carbonyl)phenyl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-15(22)24-18-9-5-6-16(14-18)19(23)21-12-10-20(11-13-21)17-7-3-2-4-8-17/h2-9,14H,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQZLNKZVPRNRFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC(=C1)C(=O)N2CCN(CC2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-{4-[2-(allyloxy)phenoxy]butyl}piperidine hydrochloride](/img/structure/B4405972.png)
![2,6-dimethyl-4-[3-(3-nitrophenoxy)propyl]morpholine hydrochloride](/img/structure/B4405977.png)
![2-[2-(4-morpholinyl)ethoxy]benzonitrile hydrochloride](/img/structure/B4405978.png)
![4-{[(3-fluorophenyl)amino]carbonyl}phenyl propionate](/img/structure/B4405992.png)

![1-[2-(3-nitrophenoxy)ethyl]piperidine hydrochloride](/img/structure/B4406007.png)
![N-[4-(ethylthio)phenyl]-3-phenylpropanamide](/img/structure/B4406011.png)
![4-(allyloxy)-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-isopropylbenzamide](/img/structure/B4406018.png)
![1-[2-(4-chloro-3-methylphenoxy)propanoyl]azepane](/img/structure/B4406031.png)
![2-(2,4-dimethylphenoxy)-N-[4-(4-pyridinylmethyl)phenyl]acetamide](/img/structure/B4406046.png)
![(4-{[(2-methylphenoxy)acetyl]amino}phenyl)acetic acid](/img/structure/B4406051.png)

![4-methyl-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B4406063.png)
![N-(2-fluorophenyl)-2-[(5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B4406073.png)